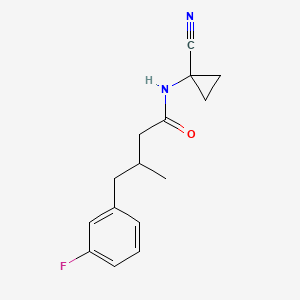

![molecular formula C20H15NO5 B2550576 4-(5-oxo-1,5-dihydro-2H-[1]benzopyrano[3,4-c]pyridine-3(4H)-carbonyl)benzoic acid CAS No. 2361327-08-2](/img/structure/B2550576.png)

4-(5-oxo-1,5-dihydro-2H-[1]benzopyrano[3,4-c]pyridine-3(4H)-carbonyl)benzoic acid

Overview

Description

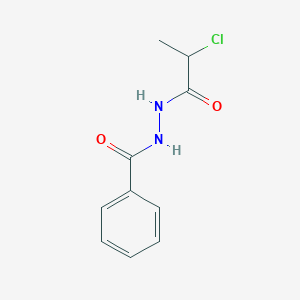

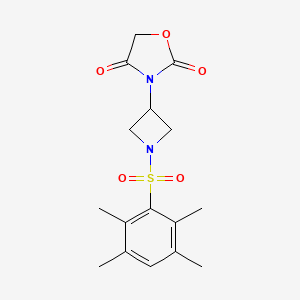

“4-(5-oxo-1,5-dihydro-2H-1benzopyrano[3,4-c]pyridine-3(4H)-carbonyl)benzoic acid” is a chemical compound with the formula C20H15NO5 . It is a versatile material with multiple applications in scientific research. Its unique structure allows for diverse chemical reactions, making it valuable in drug development and molecular studies.

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzopyrano[3,4-c]pyridine core, which is a fused ring system containing a benzene ring, a pyran ring, and a pyridine ring . This core is attached to a benzoic acid group via a carbonyl group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 349.337 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, and molar volume are not available in the search results .Scientific Research Applications

Inhibition of MTHFD2 in Glioblastoma Treatment

DS44960156 is a preferentially selective inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a major enzyme involved in mitochondrial folate one-carbon metabolism . This compound has been used in the treatment of Glioblastoma multiforme (GBM), the most malignant central nervous system brain tumor . DS44960156 has been confirmed to combine with MTHFD2, which abolishes its catalytic function .

Targeting One-Carbon Metabolism

DS44960156 targets one-carbon metabolism, a critical molecular pathway that contributes to GBM formation and progression . The process of serine-dependent one-carbon metabolism is abolished with knockdown of MTHFD2, causing tumor cell death, especially under glutamine starvation .

High Selectivity for MTHFD2

DS44960156 has high selectivity (>18-fold) for MTHFD2 over methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) . This selectivity makes it a crucial inhibitor of MTHFD2 .

Potential Safety

DS44960156 has a weak inhibitory effect on MTHFD1 and is less likely to cause safety hazards . This makes it a potentially safer option for therapeutic use .

Antidiabetic Agent

The structure of DS44960156 is similar to that of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides . These compounds and their zinc (II) complexes have been evaluated as candidate antidiabetic agents . They exhibited higher in vitro insulin-mimetic activities than ZnSO4, a positive control .

Hypoglycemic Agents

The newly synthesized N2O2-coordination-type zinc (II) complexes based on pyrrole-3-carboxamide derivatives, which are structurally similar to DS44960156, are potential hypoglycemic agents .

Safety And Hazards

properties

IUPAC Name |

4-(5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5/c22-18(12-5-7-13(8-6-12)19(23)24)21-10-9-14-15-3-1-2-4-17(15)26-20(25)16(14)11-21/h1-8H,9-11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUKTNZACAKVRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C3=CC=CC=C3OC2=O)C(=O)C4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

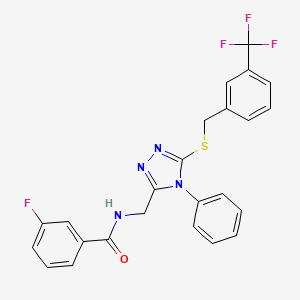

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550499.png)

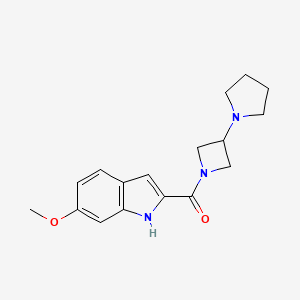

![Tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2550502.png)

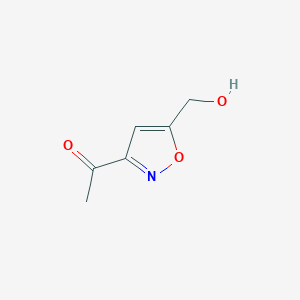

![3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2550505.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B2550507.png)

![2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2550511.png)